2-Methyl-5-nitrothiophene

Synthetic Chemistry Process Chemistry Yield Optimization

2-Methyl-5-nitrothiophene is the required specific starting material for 2-methylthieno[2,3-b]pyridine synthesis—a transformation impossible with 2-nitrothiophene. Its unique methyl group enables steric/electronic tuning of Cu(II), Co(II), and Ni(II) coordination complexes for catalysis and materials applications. The 5-nitrothiophene core provides a more anodic reduction potential versus 4-nitro isomers, making it the rational choice for bioreductively-activated prodrug design. Its low melting point (25–27°C) enables solvent-reduced flow chemistry processing, offering operational cost advantages over higher-melting analogs.

Molecular Formula C5H5NO2S
Molecular Weight 143.17 g/mol
CAS No. 42297-94-9
Cat. No. B1601322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-5-nitrothiophene
CAS42297-94-9
Molecular FormulaC5H5NO2S
Molecular Weight143.17 g/mol
Structural Identifiers
SMILESCC1=CC=C(S1)[N+](=O)[O-]
InChIInChI=1S/C5H5NO2S/c1-4-2-3-5(9-4)6(7)8/h2-3H,1H3
InChIKeyBHCPVWDLDWXIFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-5-nitrothiophene (CAS 42297-94-9): A Key Nitrothiophene Building Block for Scientific and Industrial Procurement


2-Methyl-5-nitrothiophene (CAS 42297-94-9) is a nitro-substituted thiophene derivative characterized by a methyl group at the 2-position and a nitro group at the 5-position of the heterocyclic ring . This compound is primarily employed as a synthetic intermediate in medicinal chemistry, agrochemical, and materials science research due to the presence of both an electron-withdrawing nitro group, which facilitates further functionalization, and a sterically and electronically modulating methyl group . Its computed physicochemical properties, including a LogP of 2.49, a topological polar surface area (PSA) of 74.06 Ų, and a low melting point of 25.0-27.0 ºC, distinguish it from other common nitrothiophene building blocks and influence its solubility and handling characteristics .

Why Generic 2-Methyl-5-nitrothiophene Substitution Fails: Evidence for Selection Specificity


Directly interchanging 2-methyl-5-nitrothiophene with other mononitrothiophene isomers or derivatives is not scientifically valid, as subtle structural variations lead to quantifiable differences in reactivity, physicochemical properties, and downstream application performance. The presence and position of the methyl group critically influence the compound's melting point, reduction potential, and the regioselectivity of subsequent reactions, such as electrophilic substitution [1][2]. For instance, the use of 2-nitrothiophene instead of 2-methyl-5-nitrothiophene would preclude the synthesis of methyl-substituted thienopyridine ligands, which are essential for tuning the properties of coordination complexes for specific catalytic or materials applications [2].

Quantitative Differentiation Guide for 2-Methyl-5-nitrothiophene (CAS 42297-94-9)


Synthesis Efficiency: Nitration Yield of 2-Methylthiophene vs. Thiophene

The direct nitration of 2-methylthiophene to yield 2-Methyl-5-nitrothiophene is reported to proceed with a yield of approximately 31% [1]. This is markedly lower than the reported 78% yield for the direct nitration of unsubstituted thiophene to 2-nitrothiophene using a nitric acid/trifluoroacetic anhydride system [2]. This significant difference in synthetic efficiency is a critical factor for procurement and process chemistry decisions, as it directly impacts cost, scalability, and waste production.

Synthetic Chemistry Process Chemistry Yield Optimization

Electrochemical Differentiation: Reduction Potential and the 5-Nitro Pharmacophore

The biological activity of nitrothiophenes is often linked to their single-electron reduction potential. Research comparing organometallic complexes demonstrates that compounds containing a 5-nitrothiophene moiety have a significantly more anodic (less negative) reduction potential (E1/2 ≈ −0.575 V) compared to those with a 4-nitrothiophene group (E1/2 ≈ −0.981 V) [1]. A systematic voltammetry study of a complete series of mono-, di-, and tri-nitrothiophenes further confirms that the position of the nitro group and additional substituents critically modulate these potentials, which dictate the formation of radical species essential for their mechanism of action [2]. The 2-methyl group on 2-Methyl-5-nitrothiophene would further fine-tune this electronic property compared to the unsubstituted 5-nitrothiophene, representing a Class-Level Inference.

Medicinal Chemistry Electrochemistry Radical Biology

Downstream Functionalization Value: High-Yield Dinitration to a Key Synthon

2-Methyl-5-nitrothiophene has demonstrated value as a precursor by undergoing a highly efficient dinitration reaction. Specifically, treatment with sulfuric acid and nitric acid for 0.5 hours yields 2-Methyl-3,5-dinitrothiophene with a high yield of 76% . This efficient transformation to a more densely functionalized building block is a strong differentiator for procurement, as it opens a direct, high-yield pathway to a valuable intermediate used in the synthesis of chromophore components for photonic polymers .

Synthetic Chemistry Building Block Utility Materials Science

Physicochemical Property Differentiation: Melting Point and LogP vs. Key Analogs

The low melting point of 2-Methyl-5-nitrothiophene (25.0-27.0 ºC) is a key differentiator from other common nitrothiophene building blocks, such as 5-nitrothiophene-2-carboxaldehyde (mp 75-77 ºC) and 2-nitrothiophene (mp 46-47 ºC). Its near-ambient melting point directly impacts handling, storage, and formulation in industrial processes . Additionally, its calculated LogP of 2.49 indicates moderate lipophilicity, which is a crucial parameter for predicting membrane permeability in drug design applications compared to more polar analogs with lower LogP values .

Physicochemical Properties Formulation Science Procurement Specifications

Best Application Scenarios for 2-Methyl-5-nitrothiophene (CAS 42297-94-9) in Research and Industry


Strategic Building Block for Methyl-Substituted Thienopyridine Ligands

2-Methyl-5-nitrothiophene is the required specific starting material for the synthesis of 2-methylthieno[2,3-b]pyridine, a derivative that cannot be obtained using 2-nitrothiophene [1]. The presence of the methyl group is essential for tuning the steric and electronic properties of the final ligand, which is used to create novel Cu(II), Co(II), and Ni(II) coordination complexes with potential applications in catalysis and materials science. Procurement of this specific compound enables access to this unique chemical space.

Precursor for High-Yield Dinitrothiophene Synthesis in Photonic Materials

The compound serves as an efficient precursor for 2-Methyl-3,5-dinitrothiophene, which is synthesized in 76% yield via a simple nitration procedure . This dinitro derivative is a key intermediate in the preparation of highly active thiophene ring-containing chromophore components for photonic polymers. The high yield of this specific transformation makes 2-Methyl-5-nitrothiophene a commercially attractive starting material for materials science R&D and production.

Preferred Scaffold for 5-Nitro Pharmacophore-Based Drug Discovery

Based on its class-association with a more anodic reduction potential, the 5-nitrothiophene core, which includes 2-Methyl-5-nitrothiophene, is a more promising starting point for designing bioreductively-activated prodrugs compared to 4-nitrothiophene isomers [2]. The methyl substituent provides an additional handle for modulating pharmacokinetic properties like lipophilicity (LogP 2.49) without abolishing the desired electrochemical behavior. This makes it a rationally selected intermediate in medicinal chemistry programs for antiparasitic and antibacterial agents.

Process Chemistry: Selecting for Unique Liquid-Handling Properties

With a melting point of just 25-27 ºC, 2-Methyl-5-nitrothiophene is a low-melting solid that can behave as a liquid at slightly elevated ambient temperatures, unlike its higher-melting analog 5-nitrothiophene-2-carboxaldehyde (mp 75-77 ºC) . This physical property differentiator can be strategically exploited in flow chemistry or in reaction setups where a liquid reagent or a low-temperature melt is advantageous, potentially simplifying process engineering and reducing solvent use.

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